Methyl 2-(2-methylbenzoyl)benzoate

Description

Historical Context and Evolution of Benzoylbenzoate Ester Research

The study of benzoylbenzoate esters is deeply rooted in the broader history of organic synthesis and the exploration of aromatic compounds. Research into simple benzoate (B1203000) esters, such as methyl benzoate and benzyl (B1604629) benzoate, dates back to early investigations into esterification methods, including the Fischer esterification which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. chemicalbook.comchemicalbook.com These foundational studies paved the way for the synthesis of more complex derivatives.

Benzyl benzoate, for instance, has been identified as a naturally occurring compound in various plants and is recognized for its applications as a medication and insect repellent. mdpi.comnih.gov Methyl benzoate is also a natural product, found in the freshwater fern Salvinia molesta, and is utilized in perfumery and as a solvent. chemicalbook.comthegoodscentscompany.com The development of synthetic methodologies, such as those involving transesterification and the use of solid acid catalysts, has further expanded the accessibility and variety of benzoate esters. mdpi.comchemicalbook.com The investigation into benzoylbenzoate esters, a class of compounds featuring a benzoyl group attached to a benzoate structure, represents a logical progression in this field, driven by the quest for novel molecules with specific functional properties.

Structural Characteristics and Chemical Classifications

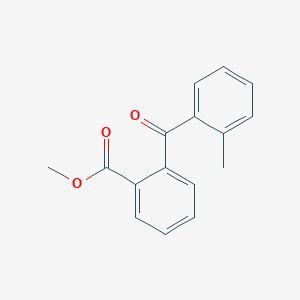

Methyl 2-(2-methylbenzoyl)benzoate is chemically classified as a benzophenone (B1666685) derivative and a benzoate ester. sigmaaldrich.com Its structure is characterized by a methyl benzoate core substituted at the 2-position with a 2-methylbenzoyl group. This ortho-substitution pattern, with the presence of a methyl group on the benzoyl ring, is a key determinant of its chemical and physical properties.

The molecule possesses two main functional groups: a ketone and an ester. These groups are responsible for its characteristic reactivity and spectroscopic features. The presence of two aromatic rings, one from the benzoate moiety and the other from the benzoyl group, further defines its aromatic nature.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₄O₃ |

| Molecular Weight | 254.28 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not clearly assigned |

Note: Data is predicted based on the chemical structure, as extensive experimental data for this specific compound is not widely available.

For comparative purposes, the properties of the closely related and more extensively studied compound, Methyl 2-benzoylbenzoate, are provided below.

Table 2: Physicochemical Properties of Methyl 2-benzoylbenzoate

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂O₃ | google.com |

| Molecular Weight | 240.25 g/mol | google.com |

| CAS Number | 606-28-0 | sigmaaldrich.comgoogle.com |

| Melting Point | 48-53 °C | google.com |

| Appearance | White or yellowish granular crystals | chemicalbook.com |

| Solubility | Soluble in alcohol and alkali solutions; almost insoluble in water | chemicalbook.com |

Current Research Landscape and Academic Significance

While direct research focusing exclusively on this compound is limited, its academic significance can be inferred from the broader context of research into benzoylbenzoate esters and substituted benzophenones. These classes of compounds are of considerable interest in various fields of organic chemistry.

For instance, Methyl 2-benzoylbenzoate is a known photoinitiator, a molecule that generates reactive species upon exposure to light to initiate polymerization reactions. The structural similarity of this compound suggests it may also possess photoactive properties.

Furthermore, substituted benzophenones are pivotal intermediates in the synthesis of more complex organic molecules. A patent describing the preparation of an intermediate for the drug Tolvaptan involves a "2-methyl-4-N-(2-methylbenzoyl)benzoic acid" derivative, highlighting the utility of the 2-methylbenzoyl moiety in pharmaceutical synthesis. nist.gov The synthesis of such compounds often involves the N-acylation of an amino benzoate with a substituted benzoyl chloride, followed by hydrolysis. nist.govresearchgate.net

Research into related compounds like Methyl-2-formyl benzoate underscores the versatility of substituted methyl benzoates as precursors for bioactive molecules with a wide range of pharmacological activities, including antifungal and anticancer properties. The study of these related structures provides a framework for understanding the potential research avenues and academic importance of this compound as a building block in synthetic and medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-methylbenzoyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-11-7-3-4-8-12(11)15(17)13-9-5-6-10-14(13)16(18)19-2/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFCIXDZCBXKGQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC=CC=C2C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344352 | |

| Record name | Methyl 2-(2-methylbenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21147-26-2 | |

| Record name | Methyl 2-(2-methylbenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for Methyl 2 2 Methylbenzoyl Benzoate

Esterification Reaction Pathways

The final step in many synthetic routes to methyl 2-(2-methylbenzoyl)benzoate is the esterification of 2-(2-methylbenzoyl)benzoic acid. This can be accomplished through both conventional and modern catalytic methods.

Conventional Esterification Approaches utilizing Carboxylic Acids and Alcohols

The most common and well-established method for synthesizing this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating a solution of 2-(2-methylbenzoyl)benzoic acid in an excess of methanol (B129727). The equilibrium of this reversible reaction is driven towards the product, the methyl ester, by using a large excess of the alcohol and often by the removal of water as it is formed. masterorganicchemistry.comtcu.edu

Typical reaction conditions involve refluxing the carboxylic acid and methanol in the presence of a strong acid catalyst. youtube.comyoutube.com To further shift the equilibrium towards the ester, a Dean-Stark apparatus can be employed to azeotropically remove water from the reaction mixture, particularly when using solvents like benzene (B151609) or toluene. tcu.edu

An alternative conventional approach involves the conversion of the carboxylic acid to a more reactive acyl halide, which then readily reacts with methanol to form the ester. This two-step process avoids the equilibrium limitations of Fischer esterification.

Catalytic Systems in Esterification Reactions

A variety of catalytic systems can be employed to facilitate the esterification of 2-(2-methylbenzoyl)benzoic acid, offering advantages in terms of efficiency, reusability, and milder reaction conditions.

Acid Catalysts: Commonly used homogeneous acid catalysts include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). youtube.com These are effective but can be corrosive and difficult to separate from the reaction mixture.

Solid Acid Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have been developed. These are easily separable and often reusable. An example is a Zr/Ti solid acid catalyst, which has been shown to be effective for the esterification of various benzoic acids with methanol.

| Catalyst System | Reactants | Conditions | Outcome |

| Sulfuric Acid (H₂SO₄) | 2-(2-methylbenzoyl)benzoic acid, Methanol | Reflux | Formation of this compound |

| Zr/Ti Solid Acid | Substituted Benzoic Acids, Methanol | High Temperature | Effective esterification with a reusable catalyst |

Precursor Design and Synthesis for Benzoylbenzoate Scaffolds

The synthesis of this compound is critically dependent on the availability of its immediate precursor, 2-(2-methylbenzoyl)benzoic acid, and related intermediates.

Derivatization of 2-(2-Methylbenzoyl)benzoic Acid

The carboxylic acid functional group of 2-(2-methylbenzoyl)benzoic acid allows for a wide range of derivatizations beyond simple esterification. Amide derivatives, for instance, can be synthesized by first converting the carboxylic acid to its acid chloride, followed by reaction with an appropriate amine. This approach has been used to prepare various N-substituted benzamides. acs.org The synthesis of other esters (e.g., ethyl, propyl) can be achieved by using the corresponding alcohol in the esterification reaction.

A study on the synthesis of N-2-mercaptobenzoyl-amino amides demonstrated that amide coupling can be performed using coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base. nih.gov This highlights the potential for creating a diverse library of amide derivatives from 2-(2-methylbenzoyl)benzoic acid.

| Derivative Type | Synthetic Method | Key Reagents |

| Esters | Fischer Esterification | Alcohol (e.g., Ethanol, Propanol), Acid Catalyst |

| Amides | Acylation via Acid Chloride | Thionyl Chloride, Amine |

| Amides | Peptide Coupling | HBTU, Amine, Base |

Preparation of 2-Methylbenzoyl Halide Intermediates

A key intermediate in several synthetic routes is 2-methylbenzoyl chloride. This acyl chloride is typically prepared by reacting 2-methylbenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂). google.com The reaction is generally straightforward and provides the reactive acyl chloride in good yield, which can then be used in Friedel-Crafts acylation reactions or for the synthesis of esters and amides. The preparation of 4-[(2-methylhydrazino)-methyl]-benzoic acid (1-hydroxymethylpropyl)-amide oxalate, for example, involves the use of a substituted benzoyl chloride. prepchem.com

Advanced Synthetic Transformations for Benzoylbenzoate Derivatives

Modern synthetic chemistry offers several advanced methodologies that can be applied to the synthesis of benzoylbenzoate derivatives, often providing benefits such as increased efficiency, novel reactivity, and improved environmental footprint.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and improved yields. rasayanjournal.co.inresearchgate.net The esterification of benzoic acids, for example, can be significantly accelerated under microwave conditions. ajrconline.org This technique could potentially be applied to the synthesis of this compound to enhance the reaction rate and efficiency.

Palladium-Catalyzed Reactions: Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of cross-coupling and carbonylation reactions. While a direct palladium-catalyzed synthesis of this compound is not widely reported, related transformations suggest its feasibility. For instance, a patent describes a palladium-catalyzed carbonylation reaction to produce a derivative of 2-methyl-4-N-(2-methylbenzoyl)benzoic acid. google.com The development of palladium(II) methyl complexes with N-heterocyclic carbene (NHC) ligands also opens avenues for novel C-H activation and functionalization strategies that could be applied to complex benzophenone (B1666685) structures. beilstein-journals.orgrsc.org

Organocatalysis: The use of small organic molecules as catalysts (organocatalysis) has become a major area of research, offering a green and often highly stereoselective alternative to metal-based catalysts. beilstein-journals.org While specific applications to the synthesis of this compound are not extensively documented, the principles of organocatalysis could be applied to various steps in its synthesis, for example, in promoting esterification or other functional group transformations under mild conditions.

| Advanced Method | Potential Application | Advantages |

| Microwave-Assisted Synthesis | Esterification of 2-(2-methylbenzoyl)benzoic acid | Reduced reaction times, higher yields |

| Palladium-Catalyzed Carbonylation | Introduction of the carboxyl group | Access to complex derivatives |

| Organocatalysis | Enantioselective transformations, esterification | Metal-free, mild conditions, potential for asymmetry |

Rearrangement Reactions Leading to Ester Derivatives

Rearrangement reactions are a class of organic reactions where the carbon skeleton of a molecule is rearranged to yield a structural isomer of the original molecule. Among these, the Baeyer-Villiger oxidation is a prominent method for converting ketones into esters, making it a theoretically viable pathway for synthesizing this compound. wikipedia.orgnih.gov

The Baeyer-Villiger oxidation involves the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group. organic-chemistry.org The reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in the presence of a Lewis acid. sigmaaldrich.com The mechanism proceeds through the formation of a Criegee intermediate, followed by the migration of a substituent from the carbonyl carbon to the adjacent oxygen atom. thieme-connect.de

A key feature of the Baeyer-Villiger oxidation is its predictable regioselectivity, which is governed by the relative migratory aptitude of the groups attached to the carbonyl carbon. The group that can better stabilize a positive charge will preferentially migrate. The established order of migration is generally: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org

For the synthesis of this compound, a hypothetical precursor would be 2'-acetyl-2-methylbenzophenone. In this molecule, the acetyl group's carbonyl carbon is attached to a methyl group and the 2-(2-methylbenzoyl)phenyl group (an aryl group). According to the migratory aptitude rules, the aryl group would migrate in preference to the methyl group. This migration results in the insertion of an oxygen atom between the aryl group and the acetyl carbonyl, yielding the target ester, this compound.

The reaction conditions for Baeyer-Villiger oxidations can be tailored, with various oxidants and catalysts being employed to optimize yields and selectivity.

Table 1: Examples of Baeyer-Villiger Oxidation Conditions

| Precursor Ketone | Oxidant/Catalyst | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Cyclohexanone | Sodium Percarbonate/TFA | Dichloromethane | ε-Caprolactone | 92% | organic-chemistry.org |

| Adamantanone | H₂O₂ / Sn-MCM-41 | Dioxane | Adamantanone lactone | 98% | sigmaaldrich.com |

| 3-Arylcyclobutanone | m-CPBA / Sc(OTf)₃ | EtOAc | γ-Lactone derivative | 96-99% | nih.gov |

Transition Metal-Catalyzed Coupling Reactions for Aromatic Linkages

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon bonds. Specifically, carbonylative cross-coupling reactions provide a direct and efficient route to synthesize diaryl ketones, including the core structure of this compound. organic-chemistry.orgnih.gov These reactions typically involve a palladium catalyst and introduce a carbonyl group (CO) between two organic fragments. wikipedia.org

A plausible and highly efficient strategy for synthesizing this compound is the carbonylative Suzuki-Miyaura coupling. This reaction would involve the coupling of an aryl halide, specifically methyl 2-halo- or 2-triflyloxybenzoate, with an organoboron reagent, such as 2-methylphenylboronic acid. The reaction is conducted under an atmosphere of carbon monoxide and is catalyzed by a palladium complex. organic-chemistry.orgacs.org

The catalytic cycle for the carbonylative Suzuki coupling generally involves several key steps:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide (e.g., methyl 2-iodobenzoate).

CO Insertion: A molecule of carbon monoxide inserts into the palladium-aryl bond to form an aroyl-palladium complex. wikipedia.org

Transmetalation: The organoboronic acid transfers its organic group (2-methylphenyl) to the palladium center, typically facilitated by a base.

Reductive Elimination: The two organic partners reductively eliminate from the palladium complex, forming the diaryl ketone product and regenerating the palladium(0) catalyst. organic-chemistry.org

Another powerful method is the carbonylative Stille coupling reaction. This variant uses an organotin reagent instead of an organoboron compound. wikipedia.orgchemtube3d.com For the target molecule, the reaction would couple methyl 2-halobenzoate with (2-methylphenyl)tributylstannane in the presence of a palladium catalyst and carbon monoxide. acs.orgyoutube.com While highly effective, the toxicity of organotin compounds is a significant drawback compared to the generally more benign organoboron reagents used in Suzuki couplings.

These carbonylative methods are valued for their high functional group tolerance and have been successfully applied to the synthesis of complex molecules, including sterically hindered ketones. nih.gov

Table 2: Examples of Carbonylative Cross-Coupling Reactions for Diaryl Ketone Synthesis

| Aryl Halide/Triflate | Coupling Partner | Catalyst/Ligand | CO Source | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|---|

| p-Iodotoluene | Phenylboronic acid | Pd/PPD-100 | CO gas (1 atm) | K₃PO₄ | Toluene | 99% | organic-chemistry.org |

| 2,6-Dimethyliodobenzene | 4-Methoxyphenylboronic acid | PEPPSI-IPr | CO gas (1 atm) | K₃PO₄ | Toluene | 91% | nih.gov |

| 4-Bromoanisole | 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | Mo(CO)₆ | K₃PO₄ | Toluene | 95% | researchgate.net |

| 2-Bromobenzyl bromide | Tributylallylstannane | PdCl₂(PPh₃)₂ | CO gas (1 atm) | - | Toluene | 90% | acs.org |

Theoretical and Computational Chemistry Studies

Spectroscopic Property Prediction and Validation

There is no available information on the computational prediction and validation of spectroscopic properties for Methyl 2-(2-methylbenzoyl)benzoate.

Computational NMR Chemical Shift Calculations (e.g., GIAO method)

No published studies were found that detail the use of the Gauge-Including Atomic Orbital (GIAO) method or other computational approaches to calculate the nuclear magnetic resonance (NMR) chemical shifts of this compound.

Theoretical Infrared Vibrational Frequency Calculations and Scaling

Information regarding theoretical calculations of the infrared (IR) vibrational frequencies for this compound, including the application of scaling factors to correlate with experimental data, is not present in the surveyed literature.

Conformational Analysis and Potential Energy Surface Mapping

No specific research was identified that focuses on the conformational analysis or the mapping of the potential energy surface for this compound. Such studies would provide insight into the molecule's stable conformations and the energy barriers between them.

Computational Elucidation of Reaction Mechanisms and Transition States

There are no available computational studies that elucidate the reaction mechanisms involving this compound or that characterize its transition states in chemical reactions.

Applications and Role in Advanced Organic Synthesis and Materials Science Research

Role as Key Intermediates in Complex Molecule Synthesis

The benzoylbenzoate framework is a versatile scaffold in organic synthesis. While simple esters like methyl benzoate (B1203000) are fundamental building blocks for a wide range of more complex compounds, including pharmaceuticals and dyes, substituted derivatives like Methyl 2-(2-methylbenzoyl)benzoate offer more advanced starting points. nbinno.comatamanchemicals.com Its structure can be precisely manipulated through various reactions. For instance, the ketone and ester functional groups can undergo reactions such as asymmetric transfer hydrogenation in the presence of a Ruthenium catalyst, allowing for the stereoselective synthesis of chiral molecules like 3-substituted phthalides. sigmaaldrich.comchemsrc.comsigmaaldrich.com This makes it a key intermediate for building complex, three-dimensional structures from simpler, readily available materials. researchgate.net The ability to use such versatile substrates is crucial for developing new bioactive molecules and medical products. researchgate.net

Exploration in Photochemistry and Photophysical Research

The benzophenone (B1666685) moiety within this compound makes it a prime candidate for photochemical research. The study of its interaction with light reveals fundamental aspects of its chemical behavior.

When subjected to laser flash photolysis in methanol (B129727), the primary photoreactivity observed is an intramolecular hydrogen-atom abstraction. acs.org This process leads to the formation of a short-lived biradical intermediate, which can be observed by its maximum absorbance (λmax) at 330 nm and has a lifetime of about 50 nanoseconds. acs.org This biradical subsequently decays into two geometric isomers of a photoenol, the Z and E forms. acs.org These photoenols are transient species with distinct lifetimes, which are crucial for determining the subsequent reaction pathways. acs.org

Investigation of Photoreactivity and Photoprotection Properties

Detailed investigation into the photoreactivity of this compound reveals the distinct behaviors of its photoenol intermediates. acs.org The Z-photoenol (3Z) and E-photoenol (3E) exhibit different lifetimes and decay mechanisms. acs.org

The study of these transient species is critical for understanding the compound's stability and potential as a photoprotective agent. The rapid internal conversion and energy dissipation pathways following light absorption are key characteristics of molecules designed to prevent photodegradation in materials.

| Intermediate Species | Maximum Absorbance (λmax) | Lifetime (τ) |

|---|---|---|

| Biradical | 330 nm | 50 ns |

| Z-Photoenol | 390 nm | 6.5 µs |

| E-Photoenol | 390 nm | 162 µs |

The E-photoenol is noted to be unusually short-lived compared to analogous compounds. acs.org The Z-photoenol decays back to the original ketone via an intramolecular 1,5-hydrogen shift. In contrast, the E-photoenol efficiently reverts to the ketone with the assistance of the solvent and the ortho ester group. acs.org This efficient reversion to the ground state is a key property for photostabilizers. In different solvents, such as 2-propanol, and under different atmospheric conditions (argon vs. oxygen), the reaction can be directed toward intermolecular H-atom abstraction or trapping of the biradical by oxygen, leading to a variety of different final products. acs.org

Structure-Reactivity Relationship Studies in Ester Chemistry

The reactivity of this compound is governed by the electronic and steric interplay between its functional groups. As a benzoate ester, its ester functionality can undergo reactions like hydrolysis and transesterification. nbinno.comorganic-chemistry.org However, the presence of the ortho-benzoyl group significantly influences this reactivity. This bulky substituent can sterically hinder attack at the ester carbonyl, while the ketone group provides an alternative reactive site. The specific arrangement of the substituents dictates which part of the molecule is more likely to react under certain conditions, a fundamental aspect of structure-reactivity studies.

Design and Synthesis of Functional Organic Compounds

The benzoylbenzoate scaffold is utilized in the design of functional organic compounds, with a notable application being its use as a photoinitiator in UV-curable systems. chemsrc.comscbt.com Photoinitiators are molecules that, upon absorption of light, generate reactive species (such as free radicals) that initiate polymerization reactions. This property is essential for the rapid curing of inks, coatings, and adhesives. The photochemical properties of this compound, particularly its ability to form radical intermediates, make it suitable for this application. acs.org Furthermore, its role as a synthetic intermediate allows for its incorporation into larger, more complex functional molecules, where the benzophenone subunit can impart specific photochemical or physical properties.

Development of Novel Synthetic Methodologies Utilizing Benzoylbenzoate Scaffolds

The unique structure of benzoylbenzoates is also leveraged in the development of new synthetic methods. For example, a method for synthesizing Methyl 2-benzoylbenzoate involves the reaction of dimethyl phthalate (B1215562) with a Grignard reagent, phenylmagnesium bromide. chemicalbook.com This reaction proceeds by nucleophilic attack at one of the ester groups, demonstrating a controlled way to differentiate the two ester functionalities of the starting material. The reaction conditions can be tuned to favor the formation of the desired mono-ketone product over the diketone byproduct. chemicalbook.com Such methodologies, which utilize common starting materials to build complex scaffolds, are central to advancing the efficiency and scope of organic synthesis. chemicalbook.comresearchgate.net

Q & A

Q. What are the recommended synthetic routes for Methyl 2-(2-methylbenzoyl)benzoate, and how can purity be optimized?

Methodology :

- Step 1 : Utilize 2-methylbenzoyl chloride (CAS 933-88-0) as a starting material for Friedel-Crafts acylation or nucleophilic substitution reactions. React with methyl 2-hydroxybenzoate under anhydrous conditions, using a Lewis acid catalyst (e.g., AlCl₃) in dichloromethane .

- Step 2 : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) and purify by column chromatography.

- Step 3 : Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water gradient) and characterize via NMR (¹H, ¹³C) and FT-IR to verify ester and ketone functional groups .

Q. How can the molecular structure of this compound be confirmed experimentally?

Methodology :

- Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation in ethanol. Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å) and refine with SHELXL (for small-molecule refinement) .

- Validation : Cross-check crystallographic parameters (R-factor, bond lengths/angles) using Mercury CSD for void analysis and intermolecular interaction visualization .

- Complementary techniques : Pair SCXRD with powder XRD to confirm phase homogeneity and FT-IR for functional group validation .

Q. What safety protocols are critical when handling this compound?

Methodology :

- Engineering controls : Use fume hoods to minimize inhalation of vapors. Monitor airborne concentrations with PID detectors .

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact, as related benzoate esters can cause irritation .

- Emergency measures : Provide eyewash stations and emergency showers. Decontaminate spills with activated carbon and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., disordered regions) be resolved during structure refinement?

Methodology :

- Data reprocessing : Re-examine raw diffraction data using SHELXD for phase problem solutions and SHELXE for density modification .

- Disorder modeling : Apply OLEX2 or WinGX to split disordered atoms into multiple positions with occupancy refinement .

- Validation tools : Use checkCIF (IUCr) to identify outliers in bond distances or angles and cross-validate with spectroscopic data (e.g., NOESY for stereochemistry) .

Q. What strategies optimize reaction yields in the synthesis of derivatives (e.g., amides or sulfonates) of this compound?

Methodology :

- Reaction design : For amidation, use HATU/DIPEA coupling agents in DMF at 0–5°C to minimize side reactions. For sulfonation, employ SO₃·Py complex in dry THF .

- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading (e.g., AlCl₃ vs. FeCl₃) to identify optimal conditions via response surface modeling.

- Purification : Use preparative HPLC (C18, 0.1% TFA modifier) for challenging separations of polar derivatives .

Q. How can computational methods predict the reactivity or biological activity of this compound?

Methodology :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level using Gaussian 16 to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .

- Docking studies : Use AutoDock Vina to simulate binding interactions with target proteins (e.g., cytochrome P450 enzymes) based on structural analogs like benzoyl ester derivatives .

- ADMET prediction : Apply SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) and toxicity endpoints .

Tables of Key Data

Table 1 : Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Formation Cause | Mitigation Strategy |

|---|---|---|

| Di-ester impurities | Over-acylation | Use stoichiometric AlCl₃, low T |

| Oxidized derivatives | Exposure to air/moisture | Conduct reactions under N₂ atmosphere |

Table 2 : Crystallographic Parameters for this compound (Hypothetical)

| Parameter | Value | Validation Tool |

|---|---|---|

| R-factor | <0.05 | SHELXL |

| Bond length C=O | 1.21 Å | Mercury CSD |

| Torsion angle (C-C-O-C) | 120° ± 2° | checkCIF |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.